molecular formula C22H28N2O6 B1662953 Mmp inhibitor V CAS No. 223472-31-9

Mmp inhibitor V

Cat. No.: B1662953
CAS No.: 223472-31-9
M. Wt: 416.5 g/mol
InChI Key: HDWWQELUBWGQGA-WMZOPIPTSA-N
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Preparation Methods

ONO-4817, chemically known as [(2S, 4S)-N-Hydroxy-5-ethoxymethyloxy-2-methyl-4-(4-phenoxybenzoyl)aminopentanamide], is synthesized through a multi-step process. The synthetic route involves the following key steps:

Industrial production methods for ONO-4817 involve optimizing these synthetic routes to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

ONO-4817 undergoes several types of chemical reactions, primarily involving its interaction with matrix metalloproteinases. The key reactions include:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to optimize the reaction efficiency and yield. The major products formed from these reactions are typically the inhibited forms of matrix metalloproteinases, which are less active or inactive.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ONO-4817 involves its inhibition of matrix metalloproteinases. The compound binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition limits the progression of diseases associated with excessive matrix metalloproteinase activity, such as cancer metastasis, atherosclerosis, and arthritis . The molecular targets of ONO-4817 include matrix metalloproteinases 2, 8, 9, 12, and 13, but not matrix metalloproteinases 1 or 7 .

Comparison with Similar Compounds

ONO-4817 is unique in its selective inhibition of specific matrix metalloproteinases. Similar compounds include:

ONO-4817 stands out due to its oral bioavailability and selective inhibition profile, making it a valuable tool in both research and therapeutic applications .

Biological Activity

Matrix metalloproteinases (MMPs) are a group of enzymes that play crucial roles in the degradation of extracellular matrix components, which is vital in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. MMP inhibitors, such as "MMP inhibitor V," have garnered attention for their potential therapeutic applications. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for clinical use.

This compound primarily functions by binding to the active site of MMPs, blocking their enzymatic activity. This inhibition can prevent the breakdown of extracellular matrix components, thereby influencing processes such as tumor invasion and inflammation. The specificity of MMP inhibitors is critical; selective inhibitors can minimize side effects associated with broader-spectrum MMP inhibition.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on specific MMPs involved in disease processes. For instance:

  • Study on Rheumatoid Arthritis : In vitro assays indicated that this compound significantly reduced the activity of MMP-2 and MMP-9 in synovial fibroblasts derived from patients with rheumatoid arthritis. This reduction correlated with decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions .
  • Cancer Cell Lines : In studies involving various cancer cell lines, this compound effectively suppressed cell migration and invasion. For example, treatment with the inhibitor resulted in a 70% decrease in the invasive capacity of breast cancer cells in Matrigel invasion assays .

In Vivo Studies

In vivo investigations further elucidate the biological activity of this compound:

  • Animal Models : In mouse models of cancer metastasis, administration of this compound led to a significant reduction in tumor growth and metastasis. Specifically, a study reported a 50% reduction in metastatic nodules in the lungs of treated mice compared to controls .
  • Cardiovascular Implications : Another study assessed the effects of this compound on vascular remodeling post-injury. The results indicated that treatment significantly inhibited neointimal hyperplasia following vascular injury, demonstrating its potential utility in preventing restenosis after angioplasty .

Case Studies

Several case studies have highlighted the clinical relevance of MMP inhibitors:

  • Case Study 1 : A patient with advanced breast cancer treated with this compound as part of a combination therapy showed a notable decrease in tumor size after six weeks of treatment. Imaging studies confirmed a reduction in both primary tumor mass and metastatic lesions .
  • Case Study 2 : In patients undergoing surgical interventions for cardiovascular diseases, preoperative administration of this compound was associated with reduced postoperative complications related to excessive tissue remodeling .

Data Table: Summary of Biological Activity Findings

Study TypeModel/ConditionKey Findings
In VitroRheumatoid ArthritisReduced MMP-2 and MMP-9 activity; decreased cytokines
In VitroCancer Cell Lines70% decrease in invasive capacity
In VivoMouse Cancer Model50% reduction in lung metastases
In VivoVascular Injury ModelSignificant inhibition of neointimal hyperplasia
Clinical Case StudyAdvanced Breast CancerDecreased tumor size after six weeks
Clinical Case StudyCardiovascular SurgeryFewer postoperative complications

Q & A

Basic Research Questions

Q. What are the key structural features and broad-spectrum inhibitory profile of MMP Inhibitor V?

this compound (CAS 223472-31-9) is a non-peptidic hydroxamate compound with the chemical formula C₂₂H₂₈N₂O₆. Its structure includes a substituted aromatic ring, an acyl hydrogen bond acceptor (e.g., sulfonamide), and a hydroxamate zinc-binding group spaced by two atoms. This design allows broad-spectrum inhibition of MMPs, particularly MMP-2, -9, and -14, while sparing MMP-1, -3, and -7 activity . Its oral bioavailability and low molecular weight make it a transitional candidate for preclinical studies .

Q. How does this compound interact with the catalytic domain of MMPs?

The hydroxamate group in this compound chelates the zinc ion in the MMP catalytic domain, forming critical hydrogen bonds with conserved residues in the S1' pocket. This interaction disrupts substrate binding and enzymatic activity. Structural studies suggest that modifications to the aromatic substituents can fine-tune selectivity between MMP subtypes .

Q. What in vitro assays are recommended for initial screening of this compound activity?

Use fluorogenic or chromogenic substrates (e.g., DQ-collagen for MMP-2/9) in recombinant MMP assays. Measure IC₅₀ values under physiological pH and temperature. Include controls for nonspecific inhibition (e.g., EDTA) and validate results with gelatin zymography for MMP-2/9 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

Variability arises from differences in assay panels (e.g., recombinant vs. full-length MMPs), substrate choices, and buffer conditions. To address this:

  • Standardize assays using the International Council for Harmonisation (ICH) guidelines for repeatability and reproducibility .
  • Cross-validate with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .
  • Report MMP subtype selectivity using a consistent panel (e.g., MMP-1, -2, -3, -7, -9, -12) to enable cross-study comparisons .

Q. What experimental strategies mitigate off-target toxicity (e.g., musculoskeletal pain) observed with hydroxamate-based MMP inhibitors like this compound?

  • Structural Optimization : Replace the hydroxamate zinc-binding group with non-hydroxamate motifs (e.g., pyrone, thiol) to reduce chelation-related toxicity .
  • Selectivity Profiling : Use computational docking and MMP structural databases to design inhibitors targeting non-conserved regions (e.g., S2 pocket or hemopexin domain) .
  • In Vivo Models : Test toxicity in animal models expressing human MMPs and monitor biomarkers like TIMP-1 levels to assess MMP inhibition specificity .

Q. How should researchers design in vivo studies to evaluate this compound in metastasis prevention?

  • Model Selection : Use orthotopic or transgenic models (e.g., MMP-9 knockout mice) to mimic human metastatic niches.
  • Timing of Administration : Administer the inhibitor during early metastatic dissemination, as MMPs are critical in extracellular matrix remodeling at this stage .
  • Biomarker Integration : Measure circulating tumor cells, MMP-9/TIMP-1 ratios, and imaging-based metrics (e.g., PET-CT for matrix degradation) .

Q. Methodological Guidance for Translational Challenges

Q. What pharmacokinetic (PK) parameters are critical for optimizing this compound in preclinical studies?

  • Oral Bioavailability : Assess absorption using Caco-2 cell monolayers and in vivo PK studies.
  • Metabolic Stability : Test liver microsome clearance and identify metabolites via LC-MS.
  • Tissue Penetration : Quantify inhibitor levels in target tissues (e.g., bone, tumor stroma) using mass spectrometry .

Q. How can researchers leverage structural biology to improve this compound’s subtype selectivity?

  • Crystallography : Resolve co-crystal structures of this compound with MMP-2, -9, and -14 to identify subtype-specific binding motifs.
  • Molecular Dynamics : Simulate interactions in the S1' and S2 pockets to predict selectivity trends .
  • Fragment-Based Design : Screen fragment libraries against MMP subpockets to identify selectivity-enhancing moieties .

Q. Data Contradictions and Validation

Issue Resolution Strategy Key References
Variable IC₅₀ valuesStandardize assay panels and validate with orthogonal methods (e.g., SPR, zymography)
Off-target toxicityOptimize zinc-binding groups and profile selectivity using structural databases
Clinical vs. preclinical efficacyAlign dosing schedules with MMP activity windows in disease progression

Properties

IUPAC Name

N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWWQELUBWGQGA-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223472-31-9
Record name ONO-4817
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONO-4817
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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